2-Chlorophenyl isocyanate
Overview
Description
2-Chlorophenyl isocyanate is an organic compound with the molecular formula C₇H₄ClNO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical products. The compound is known for its reactivity and is used in the production of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
Target of Action
2-Chlorophenyl isocyanate is primarily used as a laboratory chemical and in the synthesis of substances
Mode of Action
They can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines, to form a variety of products, including ureas, urethanes, and carbamates .
Biochemical Pathways
It has been used in the synthesis of pentenylated β-cyclodextrin chlorophenyl carbamates , indicating its potential role in modifying biochemical pathways.
Result of Action
It’s known that isocyanates can cause a variety of health effects, including respiratory sensitization and skin and eye irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of compounds with active hydrogen atoms in the environment can lead to reactions with the isocyanate, potentially affecting its stability and reactivity . Furthermore, the compound is classified as combustible and very toxic to aquatic life with long-lasting effects , indicating that its action and stability can be influenced by factors such as temperature and the presence of aquatic organisms.
Biochemical Analysis
Biochemical Properties
2-Chlorophenyl isocyanate plays a significant role in biochemical reactions due to its ability to react with nucleophiles such as amines and alcohols. This reactivity allows it to form ureas and carbamates, which are important in the synthesis of pharmaceuticals and agrochemicals. The compound interacts with enzymes and proteins that contain nucleophilic functional groups, such as lysine residues in proteins. These interactions can lead to the formation of covalent bonds, altering the structure and function of the biomolecules involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes through covalent bonding. Such modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the alteration of enzyme activity can disrupt metabolic pathways, leading to changes in the levels of metabolites and overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be moisture-sensitive, which can lead to hydrolysis and the formation of degradation products. Long-term exposure to this compound can result in cumulative effects on cellular function, including persistent enzyme inhibition and alterations in gene expression. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild biochemical changes, while higher doses can lead to significant toxic effects. These toxic effects can include enzyme inhibition, disruption of metabolic pathways, and damage to cellular structures. Understanding the dosage effects is crucial for assessing the safety and efficacy of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze the formation of ureas and carbamates. These reactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can also produce reactive intermediates that may contribute to its toxic effects. Studying these metabolic pathways is essential for understanding the compound’s overall impact on biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its biochemical and cellular effects, as well as its overall toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-chloroaniline with phosgene (COCl₂). The reaction typically takes place in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of phosgene, which is a highly toxic and reactive gas. Safety measures are paramount in industrial production to prevent exposure and environmental contamination .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.
Cycloaddition Reactions: Participates in [2+2] cycloaddition reactions with alkenes and alkynes to form cyclic compounds.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form ureas under mild conditions.
Alcohols: Forms carbamates when reacted with alcohols in the presence of a base.
Water: Hydrolyzes to form 2-chloroaniline and carbon dioxide.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Result from the reaction with alcohols.
2-Chloroaniline: Produced through hydrolysis.
Scientific Research Applications
2-Chlorophenyl isocyanate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Serves as an intermediate in the production of drugs and therapeutic agents.
Industry: Utilized in the manufacture of polymers, coatings, and adhesives.
Comparison with Similar Compounds
4-Chlorophenyl isocyanate: Similar in structure but with the chlorine atom in the para position.
2-Fluorophenyl isocyanate: Contains a fluorine atom instead of chlorine.
2-Bromophenyl isocyanate: Contains a bromine atom instead of chlorine.
Uniqueness: 2-Chlorophenyl isocyanate is unique due to its specific reactivity profile and the position of the chlorine atom, which influences its chemical behavior and applications. The ortho position of the chlorine atom in this compound provides distinct steric and electronic effects compared to its para and meta counterparts .
Properties
IUPAC Name |
1-chloro-2-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHQUGRVHSJYMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062974 | |
Record name | Benzene, 1-chloro-2-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3320-83-0, 51134-03-3 | |
Record name | 2-Chlorophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3320-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-2-isocyanato- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003320830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroisocyanatobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051134033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorophenyl isocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8761 | |
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Record name | Benzene, 1-chloro-2-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-chloro-2-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Chloroisocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Chlorophenyl Isocyanate used in materials science?
A2: this compound is a valuable building block in polymer chemistry. It serves as a monomer for synthesizing polyurea, a class of polymers known for their strength and durability. Specifically, it reacts with diamines like 2,7-diaminofluorene to form polyurea films with controlled porosity []. These porous films are promising for applications requiring water repellency and specific surface properties, showcasing the versatility of this compound in materials design.
Q2: Can this compound be used to modify graphene oxide?
A3: Yes, this compound can be employed to further functionalize graphene oxide that's already been modified with didodecyl dimethyl ammonium bromide (DDAB) []. The reaction occurs under mild conditions, suggesting good control over the modification process. This treatment reduces the hydrophilicity of the graphene oxide, improving its compatibility with hydrophobic polymers like poly(3-hexylthiophene) (P3HT) []. This enhanced compatibility is crucial for developing efficient organic electronic devices, demonstrating the potential of this compound in tailoring the properties of nanomaterials.
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